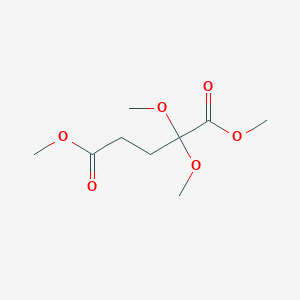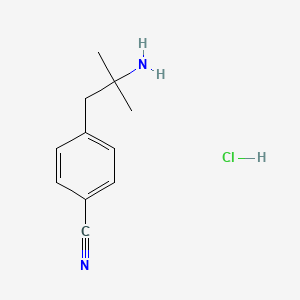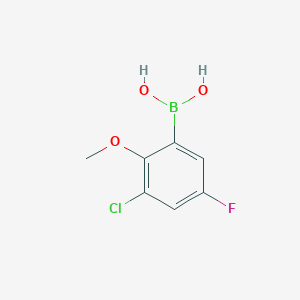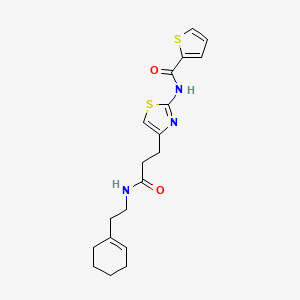
1-Hydroxy-4-phenylcyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-phenylcyclohexanecarboxylic acid, also known as PCA, is a chiral compound that has been widely used in scientific research due to its unique chemical and physical properties. PCA is a cyclic amino acid that is structurally similar to phenylalanine, which makes it an important molecule in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stereochemistry
1-Hydroxy-4-phenylcyclohexanecarboxylic acid plays a pivotal role in the synthesis and study of stereochemical properties of organic compounds. For instance, its analogs and derivatives have been extensively researched for their stereochemical configurations, using methods like NMR and IR spectroscopy to deduce spatial arrangements of atoms and functional groups. The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, showcasing the compound's utility in producing constrained hydroxy-α,α-disubstituted-α-amino acids, has been achieved through selective transformations, highlighting its importance in stereochemistry and organic synthesis (Avenoza et al., 1999).
Polymer Science
In polymer science, derivatives of 1-hydroxy-4-phenylcyclohexanecarboxylic acid have been utilized in the design and synthesis of hydrophilic aliphatic polyesters. The introduction of functional groups such as hydroxyl, amino, and carboxyl into the cyclic esters used for polymerization shows the compound's versatility in creating materials with specific properties, including those with potential biomedical applications (Trollsås et al., 2000).
Environmental Chemistry
The compound's structure is also relevant in environmental chemistry, where similar cyclohexane derivatives are studied for their presence as environmental contaminants or their role in plasticizer formulations. For example, studies on 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related to 1-hydroxy-4-phenylcyclohexanecarboxylic acid, have provided insights into the environmental exposure and potential health impacts of such chemicals (Silva et al., 2013).
Medicinal Chemistry
In medicinal chemistry, cyclohexanecarboxylic acid derivatives have been synthesized and evaluated for their biological activities, including as antidiabetic agents. The synthesis of compounds possessing hydroxy or oxo moieties on the cyclohexane ring has led to the identification of metabolites with potent antidiabetic activity, underscoring the compound's significance in drug discovery and pharmacological research (Sohda et al., 1984).
Advanced Organic Chemistry
Furthermore, 1-hydroxy-4-phenylcyclohexanecarboxylic acid and its analogs serve as key intermediates in advanced organic chemistry reactions, including bromination, epoxydation, and the synthesis of enantiomerically pure constrained γ-hydroxy-α-amino acids. These reactions not only demonstrate the compound's utility in constructing complex organic molecules but also provide a deeper understanding of reaction mechanisms and stereochemical outcomes (Bellucci et al., 1972).
Eigenschaften
IUPAC Name |
1-hydroxy-4-phenylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEIAAYLUZQYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-phenylcyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)
![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)


![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)
![5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
![N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)

![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2798211.png)
![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2798212.png)

